molecular formula C20H17N3O4 B11260151 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

Cat. No.: B11260151
M. Wt: 363.4 g/mol
InChI Key: GHPLNQQQMPQYMC-UHFFFAOYSA-N
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Description

3-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with an oxadiazole ring and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the quinoline core is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of quinoline derivatives with reduced functional groups.

Scientific Research Applications

3-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one lies in its structural combination of a quinoline core, an oxadiazole ring, and a dimethoxyphenyl group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one

InChI

InChI=1S/C20H17N3O4/c1-23-11-16(18(24)15-6-4-5-7-17(15)23)20-21-19(22-27-20)12-8-13(25-2)10-14(9-12)26-3/h4-11H,1-3H3

InChI Key

GHPLNQQQMPQYMC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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